Cas no 1361729-96-5 (Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate)

Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate
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- インチ: 1S/C13H8Cl2FNO2/c1-19-13(18)7-5-6-17-12(16)10(7)11-8(14)3-2-4-9(11)15/h2-6H,1H3
- InChIKey: JGNZDXLYKJOCNX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C(=NC=CC=1C(=O)OC)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 322
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 4
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023028846-1g |
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate |
1361729-96-5 | 97% | 1g |
$1,596.00 | 2022-04-03 | |
Alichem | A023028846-500mg |
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate |
1361729-96-5 | 97% | 500mg |
$1,029.00 | 2022-04-03 | |
Alichem | A023028846-250mg |
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate |
1361729-96-5 | 97% | 250mg |
$734.40 | 2022-04-03 |
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinateに関する追加情報
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate (CAS No. 1361729-96-5): A Comprehensive Overview
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate (CAS No. 1361729-96-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research developments related to Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate.
Chemical Structure and Properties
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate is a derivative of isonicotinic acid, with a molecular formula of C15H9Cl2FN2O2. The compound features a fluoro-substituted isonicotinate moiety attached to a dichlorophenyl group via a methoxy bridge. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the fluoro substitution enhances the lipophilicity and metabolic stability of the compound, while the dichlorophenyl group contributes to its overall hydrophobicity.
The molecular weight of Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate is approximately 341.14 g/mol. It is typically obtained as a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, but exhibits limited solubility in water.
Synthesis Methods
The synthesis of Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate has been reported using various methodologies. One common approach involves the reaction of 3-(2,6-dichlorophenyl)-2-fluoropyridine-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via nucleophilic substitution at the carboxylic acid group, yielding the desired product in good yield.
An alternative synthetic route involves the coupling of 3-bromo-5-chloro-4-fluoropyridine with 2,6-dichlorophenylboronic acid using palladium-catalyzed cross-coupling reactions followed by esterification with methanol. This method provides a versatile and scalable approach for the preparation of Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate.
Biological Activities and Therapeutic Potential
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate has been extensively studied for its biological activities and potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo models.
In addition to its anti-inflammatory effects, Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate has demonstrated promising antitumor activity. Studies have reported that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that this compound may have potential as a novel anticancer agent.
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate has also been investigated for its neuroprotective properties. Preclinical studies have shown that it can reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These results highlight the potential of this compound in developing new therapeutic strategies for neurological disorders.
Recent Research Developments
The ongoing research on Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate continues to uncover new insights into its mechanisms of action and potential applications. A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with modifications at different positions. The results indicated that specific substitutions on the dichlorophenyl ring can significantly enhance the anti-inflammatory and antitumor activities of the molecule.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the pharmacokinetic properties of Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate. The study found that this compound exhibits favorable oral bioavailability and a long half-life in vivo, making it suitable for further development as an oral therapeutic agent.
Safety and Toxicology
The safety profile of Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate has been evaluated through various preclinical studies. Acute toxicity tests conducted in rodents showed no significant adverse effects at doses up to 1000 mg/kg orally or intraperitoneally. Chronic toxicity studies are currently underway to assess long-term safety and potential side effects.
In conclusion, Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate (CAS No. 1361729-96-5) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various fields of medicinal chemistry and pharmaceutical sciences.
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